tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride
Description
“tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride” (CAS: 67376-94-7) is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group, an amino group, and a hydroxyl group in a stereospecific configuration. The compound’s (2S) stereochemistry at the central carbon ensures distinct biochemical interactions, making it valuable in pharmaceutical synthesis, particularly for protecting amine functionalities during peptide or small-molecule drug development . Its molecular structure combines hydrophilic (hydroxyl, amino) and hydrophobic (tert-butyl) moieties, balancing solubility and membrane permeability—a critical factor in drug design.
Properties
CAS No. |
2126143-62-0 |
|---|---|
Molecular Formula |
C8H19ClN2O3 |
Molecular Weight |
226.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride typically involves the protection of the amino group using tert-butyl carbamate (Boc) as a protecting group. The process generally includes the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Carbamate: The protected amino group is then reacted with 1-amino-3-hydroxypropan-2-ol to form the desired carbamate.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group back to the primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amino acids in peptide synthesis.
- Employed in the synthesis of complex organic molecules .
Biology:
Medicine:
- Investigated for potential use in drug development, particularly in the synthesis of peptide-based therapeutics .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis. Under mild acidic conditions, the Boc group is cleaved, releasing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Example Compounds :
- tert-butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate (CAS: 1363384-66-0)
- tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate (CAS: 426844-77-1)
| Feature | Target Compound | Fluorinated Analogues |
|---|---|---|
| Substituents | Hydroxyl, amino, tert-butyl | Fluorine, amino, tert-butyl |
| Ring System | Acyclic propan-2-yl backbone | Pyrrolidine (5-membered ring) |
| Polarity | Moderate (hydroxyl enhances solubility) | Higher lipophilicity (fluorine) |
| Applications | Peptide synthesis | Fluorinated drug candidates (e.g., CNS agents) |
Fluorination in pyrrolidine derivatives increases metabolic stability and bioavailability due to reduced oxidative metabolism . However, the target compound’s hydroxyl group offers superior hydrogen-bonding capacity, advantageous in aqueous reaction conditions.
Cyclopentyl and Bicyclic Carbamates
Example Compounds :
- tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
- tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4)
| Feature | Target Compound | Cyclopentyl/Bicyclic Analogues |
|---|---|---|
| Conformation | Linear chain | Rigid cyclic or bicyclic framework |
| Steric Effects | Flexible backbone | Restricted rotation (enhanced selectivity) |
| Synthetic Utility | Versatile intermediate | Targeted scaffolds for kinase inhibitors |
Cyclic analogues exhibit constrained geometries, improving binding specificity to enzyme active sites . In contrast, the target compound’s linear structure allows greater flexibility in coupling reactions.
Hydroxy-Substituted Derivatives
Example Compounds :
- tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9)
- 1-hydroxycyclopropane-1-carboxylic acid (CAS: 17994-25-1)
| Feature | Target Compound | Hydroxy-Substituted Analogues |
|---|---|---|
| Hydroxyl Position | Secondary alcohol (propan-2-yl) | Primary (cyclopropane) or tertiary (cyclopentyl) |
| Acidity | pKa ~16–17 (typical for alcohols) | pKa ~4–5 (carboxylic acid) |
| Reactivity | Participates in esterification | Prone to decarboxylation or lactonization |
The target compound’s secondary hydroxyl group is less acidic than carboxylic acids, making it more stable under basic conditions .
Biological Activity
tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride is a chemical compound recognized primarily for its role in organic synthesis, particularly as a protecting group for amino acids and peptides. This article delves into its biological activity, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₈N₂O₃
- Molecular Weight : 190.24 g/mol
- CAS Number : 849815-37-8
The structure features a tert-butyl group that provides steric hindrance, which is crucial for its protective function during chemical reactions. The compound's configuration allows it to prevent unwanted side reactions, thus facilitating the synthesis of complex organic molecules.
The primary mechanism by which tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate exerts its biological activity involves the protection of amino groups during chemical reactions. The steric bulk of the tert-butyl group inhibits nucleophilic attack on the amino nitrogen, thus preserving the integrity of the amino group throughout multi-step synthetic processes .
Biological Activity
Research has indicated several significant biological activities associated with this compound:
Study 1: Peptide Synthesis
A study demonstrated the effectiveness of tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate as a protecting group in synthesizing complex peptides. The reaction conditions optimized for this compound yielded high purity and efficiency in peptide formation, highlighting its utility in pharmaceutical applications.
Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal investigated the neuroprotective effects of related carbamate compounds. The study found that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Tert-butyl (3-amino-2-hydroxypropyl)carbamate | C₈H₁₈N₂O₃ | Lacks hydroxymethyl group | Simpler structure with fewer functional groups |
| Tert-butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | C₁₀H₂₁N₂O₄ | Contains additional methyl groups | More sterically hindered; different biological properties |
| Tert-butyl N-[3-amino-4-hydroxybutyric acid] | C₉H₁₉N₃O₄ | Contains an additional amino group | Different target interactions due to structural variations |
This table illustrates how tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate stands out due to its specific combination of functional groups that confer unique biological activities not fully replicated by similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
